molecular formula C10H8FNO4S2 B2769823 4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole CAS No. 2411250-06-9

4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole

Cat. No.: B2769823
CAS No.: 2411250-06-9
M. Wt: 289.3
InChI Key: FNNMIDNFIBHPNF-UHFFFAOYSA-N
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Description

1,3-Thiazole derivatives are prominent in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The compound 4-[(2-fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole features a thiazole core substituted at the 4-position with a phenoxymethyl group bearing a fluorosulfonyloxy moiety. The fluorosulfonyloxy group is a strong electron-withdrawing substituent, which may influence metabolic stability, solubility, and interactions with enzymes or receptors through hydrogen bonding or electrostatic effects.

Properties

IUPAC Name

4-[(2-fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO4S2/c11-18(13,14)16-10-4-2-1-3-9(10)15-5-8-6-17-7-12-8/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNMIDNFIBHPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CSC=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a fluorosulfonyloxyphenoxy precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of 1,3-thiazole derivatives is highly dependent on substituents. Key analogs and their structural features include:

Compound Substituents Key Structural Differences vs. Target Compound
EMAC2067 4-Nitrophenyl, bromide Nitro group instead of fluorosulfonyloxy; lacks phenoxymethyl
2a–2i series 4-(Trifluoromethyl)phenyl, pyridinyl, or thiophene Trifluoromethyl or heteroaryl groups; no sulfonate ester
8h, 8i Thiazole with unspecified aryl groups Simpler substituents; no fluorosulfonyloxy or phenoxy groups
5-acetyl-4-methyl-2-(4-aminobiphenyl) Acetyl, methyl, aminobiphenyl Bulky lipophilic groups; no sulfonate or phenoxy motifs

Electronic and Steric Effects :

  • Phenoxymethyl linkage may improve solubility compared to direct aryl substitution (e.g., 4-phenyl in EMAC2067) .
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition : Thiazoles with 4-(trifluoromethyl)phenyl groups (2e, 2g, 2i) exhibit π–π stacking with Trp286 in AChE, a critical interaction for inhibitory activity . The fluorosulfonyloxy group’s electron deficiency may similarly enhance binding but could introduce steric hindrance.
  • BCATm Inhibition : Thiazole analogs (8h, 8i) show reduced activity compared to thiophene derivatives, highlighting the sensitivity of activity to substituent choice .
Antimicrobial Activity
  • Nitrophenyl-substituted thiazoles (EMAC2067) demonstrate potent inhibition of HIV-1 reverse transcriptase (RT) .
  • Chlorophenyl and dichlorophenyl derivatives (8d2, J”) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli . The fluorosulfonyloxy group’s polarity may enhance Gram-negative penetration.
Data Tables

Table 2: Substituent Effects on Thiazole Activity

Substituent Electronic Effect Example Compound Impact on Activity
–OSO₂F Strong electron-withdrawing Target compound Potential enhanced binding but lower stability
–NO₂ Electron-withdrawing EMAC2067 High RT inhibition
–CF₃ Moderate electron-withdrawing 2e, 2g, 2i Strong AChE inhibition via π–π interactions
–CH₃ Electron-donating 5-acetyl-4-methyl Improved solubility, moderate antimicrobial

Biological Activity

4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2411250-06-9

This compound features a thiazole ring that is substituted with a phenoxy group containing a fluorosulfonyloxy moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptor Interactions : The compound exhibits H(3)-antagonistic and H(2)-agonistic properties. This dual action can influence neurotransmitter release and gastric acid secretion, respectively.
  • Biochemical Pathways : By antagonizing H(3) receptors, the compound may enhance the release of neurotransmitters such as acetylcholine and dopamine. Conversely, its agonistic effect on H(2) receptors may lead to increased gastric acid production.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives. In a comparative study involving various thiazole compounds, it was found that many exhibited significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The majority of tested compounds demonstrated enhanced antibacterial activity compared to standard antibiotics like oxytetracycline .

CompoundMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
This compoundTBDTBD
Oxytetracycline15.630.0

Anticancer Activity

Thiazoles have also been explored for their anticancer potential. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiazole derivatives revealed that modifications in the thiazole ring significantly influenced their antibacterial potency. Compounds with specific substitutions exhibited up to 16-fold increased effectiveness against tested bacterial strains compared to traditional antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies have indicated that certain thiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .

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